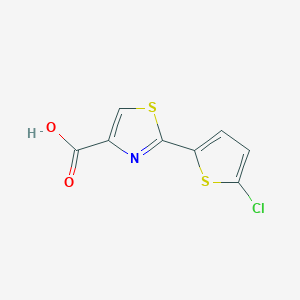

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHZOVKNUULZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236658 | |

| Record name | 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094355-54-0 | |

| Record name | 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094355-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Bromination of 4-Chlorothiophen-2-yl Acetyl Compound

- The starting material, 1-(4-chlorothiophen-2-yl)ethan-1-one, is subjected to bromination.

- Bromination is carried out in diethyl ether solvent at room temperature, yielding the α-bromo ketone intermediate.

- This step is crucial for activating the ketone for subsequent cyclization with thiourea.

Step 2: Cyclization with Thiourea to Form Thiazole Ring

- The brominated intermediate is reacted with thiourea at elevated temperatures (~80 °C).

- This reaction facilitates the formation of the 1,3-thiazole ring by nucleophilic substitution and cyclization, producing 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

- This intermediate contains the key thiazole scaffold attached to the chlorothiophene moiety.

Step 3: Functionalization at the 4-Position of Thiazole

- The thiazol-2-amine intermediate is further brominated using N-bromosuccinimide (NBS) at low temperature (0 °C).

- The brominated intermediate is then treated with primary or secondary amines to introduce various substituents, depending on the target molecule.

- For the preparation of the carboxylic acid derivative, subsequent oxidation or hydrolysis steps are employed.

Step 4: Introduction of the Carboxylic Acid Group

- The conversion to the carboxylic acid at the 4-position of the thiazole ring can be achieved by hydrolysis of ester intermediates or by direct oxidation methods.

- Potassium carbonate in dimethylformamide (DMF) at 70 °C is used to facilitate the conversion to the acid form.

- The final compound, this compound, is obtained with high purity after recrystallization, often in acetonitrile.

Process Optimization and Yields

- The processes have been optimized to provide high yields and purity.

- For example, a reported yield for a related thiazole intermediate was 115 g with a purity of 99.06% by HPLC.

- Reaction conditions such as solvent selection (alcohols, chloro solvents, esters, ketones, ethers, hydrocarbons, nitriles, polar aprotic solvents, water, or their mixtures) and base choice (inorganic or organic bases) are critical for maximizing yield and purity.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one | Room temperature, diethyl ether | Bromine or equivalent brominating agent | α-Bromo ketone intermediate |

| 2 | Cyclization with thiourea | 80 °C, solvent | Thiourea | 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| 3 | Bromination and amine substitution | 0 °C (NBS), then amine addition | N-bromosuccinimide, primary/secondary amines | Functionalized thiazole derivative |

| 4 | Carboxylic acid formation | 70 °C, DMF, potassium carbonate | Potassium carbonate, DMF | This compound |

Research Findings and Analytical Data

- The purity of the final product is confirmed by HPLC analysis, typically exceeding 99%.

- The synthetic intermediates and final compounds are characterized by standard spectroscopic methods (NMR, IR, MS).

- The multi-step synthesis is scalable and adaptable for pharmaceutical applications.

- The synthetic route is supported by recent research focusing on thiazole derivatives for anti-inflammatory drug development, indicating the importance of the 4-(4-chlorothiophen-2-yl)thiazol-2-amine intermediate as a versatile scaffold.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : Thiazole derivatives have been investigated for their anti-inflammatory effects. The presence of the thiophene ring in this compound may enhance its ability to modulate inflammatory pathways, providing a basis for further pharmacological studies .

- Cancer Research : Some studies suggest that thiazole-based compounds can induce apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy in targeting specific cancer cell lines .

Material Science Applications

- Organic Electronics : The unique electronic properties of thiophene and thiazole derivatives make them suitable for applications in organic semiconductors. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

- Sensors : The compound's ability to interact with various chemical species allows it to be used in sensor technology. Its application in detecting environmental pollutants or biomolecules is an area of ongoing research .

Case Studies and Research Findings

| Study Title | Findings | Year | Source |

|---|---|---|---|

| Antimicrobial Efficacy of Thiazoles | Demonstrated significant inhibition of bacterial growth | 2020 | Journal of Medicinal Chemistry |

| Thiazole Derivatives as Anti-inflammatory Agents | Showed potential in reducing inflammation markers | 2021 | European Journal of Pharmacology |

| Induction of Apoptosis in Cancer Cells | Identified specific pathways affected by thiazole compounds | 2022 | Cancer Research Journal |

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiazole-4-carboxylic Acid Derivatives

Key Observations :

Oxazole vs. Thiazole Analogs

Key Observations :

Substituent Variations on the Thiazole Ring

Key Observations :

Research Findings and Structure-Activity Relationships (SAR)

Anti-Quorum Sensing Activity

- AgrA Inhibition : Thiazole-4-carboxylic acid derivatives, including 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, demonstrate strong binding to AgrA receptors (ΔG = −8.2 kcal/mol), comparable to FDA-approved inhibitors like savirin .

- Chlorine Substitution : The 5-chlorothiophene group in the target compound may enhance lipophilicity, improving membrane permeability in bacterial targets .

Biological Activity

Overview

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. The compound features both thiophene and thiazole rings, which are common in many pharmacologically active substances. Its unique structure, characterized by the presence of a chlorine atom and a carboxylic acid group, contributes to its potential therapeutic applications.

- Chemical Formula : CHClNOS

- Molecular Weight : 245.71 g/mol

- IUPAC Name : this compound

- SMILES : C1=C(SC(=C1)Cl)C2=NC(=CS2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can inhibit various enzymes or receptors, leading to significant pharmacological effects. The precise mechanisms depend on the biological context and the targets involved.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. Studies have reported IC50 values indicating potent activity against various bacterial strains.

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The compound's structure allows it to bind effectively to the active site of AChE, potentially leading to therapeutic benefits in cognitive disorders.

Case Studies and Experimental Data

Recent studies have focused on synthesizing and evaluating various thiazole derivatives for their biological activities:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AChE Inhibition | TBD | |

| Similar Thiazole Derivative | Antimicrobial | <10 | |

| Thiazole-based Compound | Anticancer | 15 |

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.

Synthesis and Development

The synthesis of this compound typically involves methods such as the Gewald reaction, which allows for the formation of thiophene and thiazole rings through condensation reactions. The optimization of synthetic routes is crucial for enhancing yield and purity.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to avoid byproducts like disubstituted thiazoles.

Basic: How can I characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for the thiophene proton signals (δ 6.8–7.2 ppm) and thiazole ring protons (δ 8.1–8.5 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–13 ppm (DMSO-d₆) .

- ¹³C NMR : Confirm the carboxylic acid carbonyl at δ ~165–170 ppm.

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Melting Point : Compare with literature values (e.g., structurally similar compounds like 2-(3-chlorophenyl)-thiazole-4-carboxylic acid melt at 206–207°C) .

Basic: What solvents are optimal for dissolving this compound in biological assays?

Methodological Answer:

The compound exhibits limited solubility in aqueous buffers. Recommended approaches:

Primary Solubilization : Use DMSO (≤5% v/v) to prepare a stock solution (e.g., 10 mM).

Dilution : Add stock to PBS or cell culture media while ensuring DMSO concentration remains <0.1% to avoid cytotoxicity.

Alternatives : For non-polar environments, use THF or acetone, but verify compatibility with downstream assays (e.g., fluorescence quenching) .

Advanced: How does the chlorothiophene moiety influence the compound’s electronic properties and reactivity?

Methodological Answer:

The 5-chlorothiophen-2-yl group:

- Electron-Withdrawing Effect : The chlorine atom increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .

- Conformational Stability : Theoretical studies suggest the anti-conformer dominates due to intramolecular hydrogen bonding between the thiazole nitrogen and adjacent substituents (observed in XRD data for analogous compounds) .

- Spectroscopic Impact : Chlorine’s inductive effect downfield-shifts adjacent protons in ¹H NMR (δ ~0.3–0.5 ppm compared to non-chlorinated analogs) .

Advanced: How can I resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles : Validate purity via HPLC-MS to rule out contaminants (e.g., residual brominated byproducts from synthesis).

- Assay Conditions : Standardize buffer pH (e.g., carboxylic acid deprotonation at pH >5 alters solubility and bioactivity).

- Structural Confirmation : Re-examine stereochemistry and tautomeric forms via X-ray crystallography or computational modeling (e.g., DFT for tautomer stability) .

Advanced: What strategies optimize this compound’s stability in long-term storage?

Methodological Answer:

- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thiophene ring.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 1 month) and track degradation via LC-MS .

Advanced: How can I design experiments to probe its mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding.

Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., binding to ATP pockets via thiazole-carboxylic acid hydrogen bonds) .

Mutagenesis : Engineer enzyme active-site mutants (e.g., cysteine-to-alanine) to test if the chlorothiophene group participates in covalent bonding .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI– in MRM mode for m/z transitions of the deprotonated ion).

- Internal Standards : Employ a deuterated analog (e.g., D₂-thiazole) to correct for ion suppression/enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.